Cas no 2210141-33-4 (4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline)
![4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline structure](https://ja.kuujia.com/scimg/cas/2210141-33-4x500.png)
4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
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- 4-(1-methyl-1H-pyrazol-4-yl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- 4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline
- 4-(1-methylpyrazol-4-yl)-2-[4-(trifluoromethoxy)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline
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- インチ: 1S/C20H18F3N3O3S/c1-25-11-15(10-24-25)19-13-26(12-14-4-2-3-5-18(14)19)30(27,28)17-8-6-16(7-9-17)29-20(21,22)23/h2-11,19H,12-13H2,1H3
- InChIKey: DDNLYSGTGZHCIC-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OC(F)(F)F)(N1CC2C=CC=CC=2C(C2C=NN(C)C=2)C1)(=O)=O
計算された属性
- 精确分子量: 437.10209710 g/mol
- 同位素质量: 437.10209710 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 30
- 回転可能化学結合数: 4
- 複雑さ: 692
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 437.4
- トポロジー分子極性表面積: 72.8
- XLogP3: 3.5
4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6562-1091-5mg |
4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline |
2210141-33-4 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-1091-40mg |
4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline |
2210141-33-4 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6562-1091-75mg |
4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline |
2210141-33-4 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6562-1091-15mg |
4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline |
2210141-33-4 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6562-1091-10μmol |
4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline |
2210141-33-4 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6562-1091-10mg |
4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline |
2210141-33-4 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6562-1091-20μmol |
4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline |
2210141-33-4 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6562-1091-20mg |
4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline |
2210141-33-4 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6562-1091-50mg |
4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline |
2210141-33-4 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6562-1091-2mg |
4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline |
2210141-33-4 | 2mg |
$59.0 | 2023-09-08 |
4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline 関連文献
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinolineに関する追加情報
Comprehensive Overview of 4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS No. 2210141-33-4)
The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS No. 2210141-33-4) is a structurally complex molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique combination of a tetrahydroisoquinoline core, a 1-methyl-1H-pyrazol-4-yl substituent, and a 4-(trifluoromethoxy)benzenesulfonyl group makes it a promising candidate for various applications, particularly in drug discovery and development. Researchers are increasingly exploring its potential as a scaffold for designing novel therapeutics, given its ability to interact with diverse biological targets.
One of the most intriguing aspects of this compound is its sulfonyl moiety, which is known to enhance binding affinity and metabolic stability in drug molecules. The presence of the trifluoromethoxy group further contributes to its lipophilicity and bioavailability, making it a valuable asset in medicinal chemistry. Recent studies have highlighted its potential in targeting G-protein-coupled receptors (GPCRs) and kinase enzymes, which are critical in treating conditions such as inflammation, cancer, and neurological disorders. This aligns with the growing interest in small-molecule inhibitors and precision medicine, topics frequently searched by professionals in the field.
In addition to its pharmacological potential, 4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline has also been investigated for its synthetic versatility. The pyrazole ring, a common motif in agrochemicals and pharmaceuticals, offers opportunities for further derivatization. This flexibility is particularly appealing to chemists working on structure-activity relationship (SAR) studies, a hot topic in modern drug design. The compound’s CAS No. 2210141-33-4 serves as a unique identifier, ensuring accurate referencing in academic and industrial research databases.
The rise of artificial intelligence (AI) in drug discovery has further amplified interest in molecules like this. Computational tools are now being used to predict its ADME (absorption, distribution, metabolism, and excretion) properties and optimize its molecular structure for enhanced efficacy. Searches for AI-driven drug design and computational chemistry have surged, reflecting the industry’s shift toward data-driven approaches. This compound’s intricate structure makes it an ideal case study for such methodologies.
From an environmental and regulatory standpoint, the compound’s trifluoromethoxy group has sparked discussions about the sustainability of fluorinated compounds. With increasing scrutiny on green chemistry and eco-friendly synthesis, researchers are exploring ways to minimize the environmental impact of such molecules. This aligns with the broader trend of sustainable pharmaceuticals, a topic gaining traction in both academic and public forums.
In summary, 4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS No. 2210141-33-4) represents a fascinating intersection of chemistry, biology, and technology. Its multifaceted applications, coupled with the evolving landscape of drug discovery, position it as a compound of significant interest. As research continues to unfold, it is likely to remain a focal point in discussions about innovative therapeutics, molecular design, and the future of precision medicine.
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